Cas no 138775-02-7 ((2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid)

(2R)-4-Benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid is a chiral piperazine derivative widely used as a key intermediate in organic synthesis and pharmaceutical development. Its structure features orthogonal protecting groups (Cbz and Boc) on the piperazine nitrogen atoms, enabling selective deprotection for controlled functionalization. The (2R)-stereochemistry ensures enantioselective applications in asymmetric synthesis. This compound is particularly valuable in peptide and heterocycle chemistry due to its stability and compatibility with standard coupling reagents. The tert-butoxycarbonyl (Boc) group offers acid-labile protection, while the benzyloxycarbonyl (Cbz) group allows hydrogenolytic cleavage, providing flexibility in multi-step synthetic routes. High purity grades are available for research and industrial-scale applications.
(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid structure
138775-02-7 structure
Product Name:(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid
CAS No:138775-02-7
MF:C18H24N2O6
MW:364.392965316772
MDL:MFCD02179112
CID:836517
PubChem ID:7010654
Update Time:2025-10-30

(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID
    • (R)-4-Cbz-1-Boc-Piperazine-2-carboxylic acid
    • (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
    • (2R)-4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
    • (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
    • (R)-4-(benzyloxycarbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
    • (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
    • (r)-1-boc-4-cbz-2-piperazine carboxylic acid
    • (R)-1-N-BOC-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID
    • (r)-1-boc-4-cbz-piperazine-2-carboxylic acid
    • (2r)-piperazine-1,2,4-tricarboxylic acid 4-benzyl ester 1-tert-butyl ester
    • (2r)-4-[(benzyloxy)car
    • (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid
    • SCHEMBL3766378
    • AKOS015924699
    • (R)-4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylicacid
    • DB-025431
    • 138775-02-7
    • AKOS015994875
    • (R)-1-N-BOC-4-N-CBZ-2-PIPERAZINECARBOXYLIC ACID
    • (2r)-4-[(benzyloxy)carbonyl]-1-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid
    • DS-0929
    • MFCD02179112
    • CS-D1330
    • DB-031436
    • (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-2-piperazinecarboxylic acid
    • DTXSID00426685
    • 1,2,4-PIPERAZINETRICARBOXYLIC ACID, 1-(1,1-DIMETHYLETHYL) 4-(PHENYLMETHYL) ESTER, (2R)-
    • SREPAMKILVVDSP-CQSZACIVSA-N
    • MDL: MFCD02179112
    • Inchi: 1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/t14-/m1/s1
    • InChI Key: SREPAMKILVVDSP-CQSZACIVSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(C(=O)OCC2C=CC=CC=2)C[C@@H]1C(=O)O)=O

Computed Properties

  • Exact Mass: 364.16300
  • Monoisotopic Mass: 364.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.4
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.272
  • Boiling Point: 518.9°C at 760 mmHg
  • PSA: 96.38000
  • LogP: 2.20490

(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid Security Information

(2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid

Recent Advances in the Synthesis and Applications of (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid (CAS: 138775-02-7)

The compound (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid (CAS: 138775-02-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a chiral building block in drug synthesis. Recent studies have highlighted its role in the development of novel peptide-based therapeutics and small-molecule inhibitors, particularly in the context of protease targeting and CNS drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of this compound in the solid-phase synthesis of constrained peptidomimetics. The researchers utilized its dual-protected piperazine scaffold to introduce stereochemical control in the synthesis of macrocyclic inhibitors targeting HIV-1 protease. The CAS 138775-02-7 derivative showed remarkable stability during coupling reactions and allowed for excellent diastereoselectivity in the final products.

In the area of neurological drug development, a recent patent application (WO2023056121) disclosed novel dopamine receptor modulators incorporating this chiral piperazine derivative. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups proved crucial for the stepwise functionalization of the piperazine ring, enabling the synthesis of compounds with improved blood-brain barrier penetration. Molecular modeling studies suggested that the (2R) configuration of CAS 138775-02-7 contributes to optimal receptor binding conformations.

Significant progress has also been made in the synthetic methodology for this compound. A 2024 publication in Organic Process Research & Development reported an improved asymmetric synthesis route with 92% enantiomeric excess, addressing previous challenges in large-scale production. The new protocol employs a biocatalytic resolution step followed by selective protection, yielding the title compound in 78% overall yield from commercially available starting materials.

Emerging applications in radiopharmaceuticals have been explored in recent preclinical studies. The presence of the carboxylic acid functionality in CAS 138775-02-7 allows for convenient conjugation with various chelating agents, making it a promising scaffold for PET tracer development. Researchers at Memorial Sloan Kettering Cancer Center have successfully incorporated this building block into prostate-specific membrane antigen (PSMA)-targeting ligands with improved pharmacokinetic properties.

Quality control aspects of this compound have also advanced, with new HPLC methods (USP43-NF38) specifically developed for the analysis of related piperazine derivatives. These methods have become particularly important as regulatory agencies increase scrutiny on potential genotoxic impurities in pharmaceutical intermediates.

Looking forward, the unique structural features of (2R)-4-benzyloxycarbonyl-1-tert-butoxycarbonyl-piperazine-2-carboxylic acid continue to inspire novel applications in drug discovery. Current research directions include its incorporation into PROTAC molecules and as a key component in the development of covalent inhibitors targeting emerging therapeutic targets. The compound's versatility and well-established synthetic accessibility position it as a valuable tool in modern medicinal chemistry.

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